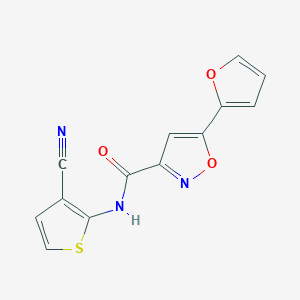![molecular formula C19H18ClN3O3 B6586194 N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide CAS No. 1251686-56-2](/img/structure/B6586194.png)
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide (hereafter referred to as CMIMF) is a synthetic molecule belonging to a class of compounds known as indole-3-carboxamides. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of multiple physiological processes. CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders.
Scientific Research Applications
CMIMF has been studied for its potential therapeutic applications in a range of diseases, including diabetes, cancer, and neurological disorders. In particular, CMIMF has been studied for its potential to improve glycemic control in type 2 diabetes, to inhibit the growth of cancer cells, and to reduce symptoms of neurological disorders, such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of CMIMF is believed to be related to its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, an enzyme involved in the regulation of multiple physiological processes. By inhibiting N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, CMIMF can modulate various signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMIMF have been studied in both in vitro and in vivo systems. In vitro studies have revealed that CMIMF can inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide activity, leading to the activation of downstream signaling pathways and the modulation of gene expression. In vivo studies have demonstrated that CMIMF can improve glycemic control in type 2 diabetes, inhibit the growth of cancer cells, and reduce symptoms of neurological disorders, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using CMIMF in laboratory experiments include its low cost, its easy synthesis, and its ability to inhibit N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide. The main limitation of using CMIMF in laboratory experiments is its lack of selectivity for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, which may lead to the inhibition of other enzymes and the unintended modulation of other signaling pathways.
Future Directions
In the future, CMIMF may be used to develop novel therapeutics for a range of diseases, including diabetes, cancer, and neurological disorders. Additionally, further research is needed to determine the selectivity of CMIMF for N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide, as well as its potential to modulate other signaling pathways. Finally, further studies are needed to evaluate the safety and efficacy of CMIMF in clinical trials.
Synthesis Methods
CMIMF can be synthesized via a two-step process. The first step involves the condensation of 3-chloro-4-methoxyphenylacetic acid with 1-(1H-indol-3-yl)-N-methylformamide, in the presence of dicyclohexylcarbodiimide (DCC) as a catalyst. The second step involves the reaction of the resulting product with acetic anhydride in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-23(19(25)14-10-21-16-6-4-3-5-13(14)16)11-18(24)22-12-7-8-17(26-2)15(20)9-12/h3-10,21H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQDRTOASPATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(1H-indol-3-yl)-N-methylformamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6586116.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B6586121.png)
![1-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)methanesulfonamide](/img/structure/B6586122.png)
![N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B6586129.png)
![1-[(2-methylphenyl)methyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6586132.png)
![ethyl 2-(2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamido)acetate](/img/structure/B6586136.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6586143.png)

![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B6586160.png)
![N-[2-(trifluoromethyl)phenyl]cyclopropanesulfonamide](/img/structure/B6586170.png)
![1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6586172.png)
![1-(2-chlorophenyl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B6586179.png)
![ethyl 4-{2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate](/img/structure/B6586202.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6586212.png)